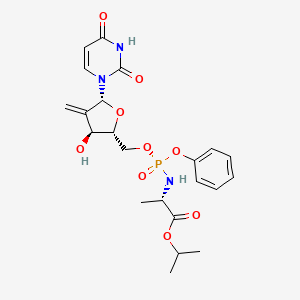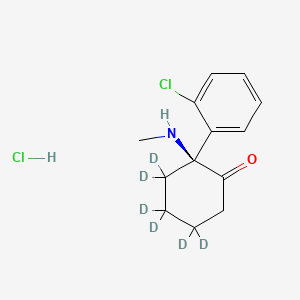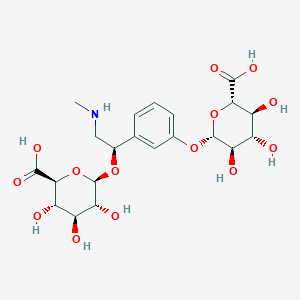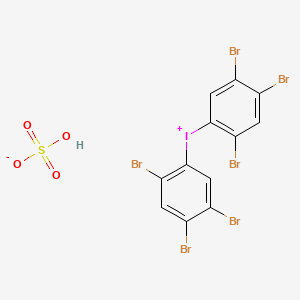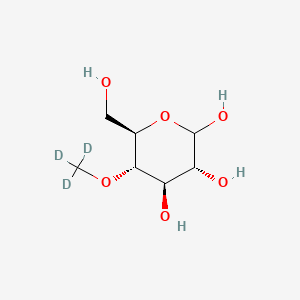
4-O-Methyl-D-glucose-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-O-Methyl-D-glucose-d3: is a deuterated form of 4-O-Methyl-D-glucose, a derivative of glucose where the hydroxyl group at the fourth carbon is replaced by a methoxy group. The deuterium labeling (d3) indicates that three hydrogen atoms in the molecule are replaced by deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and isotope labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-O-Methyl-D-glucose-d3 typically involves the methylation of D-glucose followed by deuterium exchange. The process begins with the protection of hydroxyl groups in D-glucose, followed by selective methylation at the fourth position. The final step involves the exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized use in research. the process generally involves large-scale synthesis using similar methods as described above, with stringent control over reaction conditions to ensure high purity and isotopic labeling efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 4-O-Methyl-D-glucose-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like methyl iodide and silver oxide are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Wissenschaftliche Forschungsanwendungen
4-O-Methyl-D-glucose-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotope labeling studies to track metabolic pathways and reaction mechanisms.
Biology: Helps in studying glucose metabolism and transport in biological systems.
Medicine: Utilized in research on diabetes and other metabolic disorders to understand glucose utilization and regulation.
Industry: Employed in the development of new pharmaceuticals and diagnostic tools
Wirkmechanismus
The mechanism of action of 4-O-Methyl-D-glucose-d3 involves its incorporation into metabolic pathways where it mimics the behavior of glucose. The deuterium labeling allows researchers to trace its movement and transformation within biological systems. The compound interacts with glucose transporters and enzymes involved in glycolysis and other metabolic processes, providing insights into the molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
4-O-Methyl-D-glucose: The non-deuterated form of the compound.
2-Deoxy-D-glucose: Another glucose derivative used in metabolic studies.
D-Glucose:
Uniqueness: 4-O-Methyl-D-glucose-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for precise tracking and analysis in metabolic studies, making it a valuable tool for researchers .
Eigenschaften
Molekularformel |
C7H14O6 |
|---|---|
Molekulargewicht |
197.20 g/mol |
IUPAC-Name |
(3R,4R,5S,6R)-6-(hydroxymethyl)-5-(trideuteriomethoxy)oxane-2,3,4-triol |
InChI |
InChI=1S/C7H14O6/c1-12-6-3(2-8)13-7(11)5(10)4(6)9/h3-11H,2H2,1H3/t3-,4-,5-,6-,7?/m1/s1/i1D3 |
InChI-Schlüssel |
UGQUOHHDWLIZQM-DDZTUYPPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])O[C@@H]1[C@H](OC([C@@H]([C@H]1O)O)O)CO |
Kanonische SMILES |
COC1C(OC(C(C1O)O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


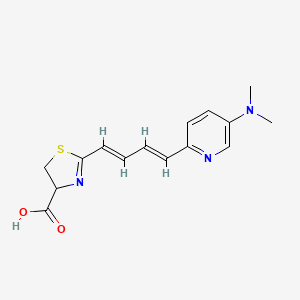
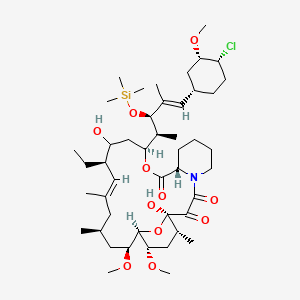

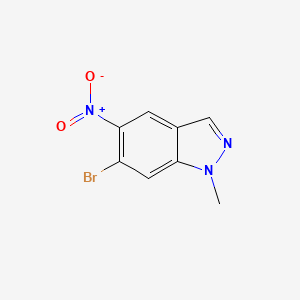
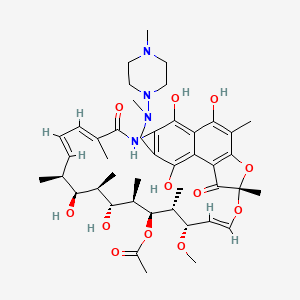
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-2-methylidene-3-oxo-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13849073.png)

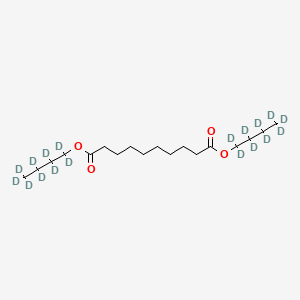
![2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13849096.png)

